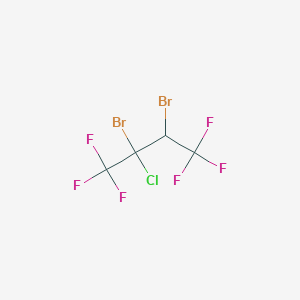
2,3-Dibromo-2-chloro-1,1,1,4,4,4-hexafluorobutane
Vue d'ensemble
Description
“2,3-Dibromo-2-chloro-1,1,1,4,4,4-hexafluorobutane” is a chemical compound with the molecular formula C4HBr2ClF6 . It has a molecular weight of 358.3 .
Molecular Structure Analysis
The molecular structure of “2,3-Dibromo-2-chloro-1,1,1,4,4,4-hexafluorobutane” consists of a carbon backbone with attached bromine, chlorine, and fluorine atoms . The InChI code for this compound is 1S/C4HBr2ClF6/c5-1(3(8,9)10)2(6,7)4(11,12)13/h1H .Physical And Chemical Properties Analysis
The boiling point of “2,3-Dibromo-2-chloro-1,1,1,4,4,4-hexafluorobutane” is 78°C at 15mm pressure .Applications De Recherche Scientifique
NMR Investigations
The compound 2-Chloro-1,4-dibromo-1,2,2-trifluorobutane has been thoroughly investigated using nuclear magnetic resonance (NMR) techniques. These studies have yielded detailed information on chemical shifts and coupling constants, contributing significantly to our understanding of the molecule's structural and electronic properties (Hinton & Jaques, 1975).
Photoreaction Studies
In a study on photochemical reactions, 1,2-dibromo-1-chlorotrifluoroethane reacted with chlorotrifluoroethylene, producing various compounds including 1,4-dibromo-2,3-dichlorohexafluorobutane. This research provides insights into the synthesis of perfluoro-compounds and their reactivity under ultraviolet (UV) radiation (Dědek & Chvátal, 1986).
Synthetic Applications
The synthesis and reactivity of 3-chloro-2-fluorobut-2-en-4-olide, starting from 1,2-dibromo-1,2-dichloro-1,2-difluoroethane, have been explored. These studies are valuable for understanding the nucleophilic reactions of halogenated butanolides and butenolides, demonstrating their potential use in various synthetic pathways (Paleta, Volkov & Hetflejš, 2000).
Vaporization and Cohesive Energy Studies
Research on the enthalpies of vaporization and cohesive energies of various halogenalkanes, including 1,4-dibromo-2,3-dichloro-1,1,2,3,4,4-hexafluorobutane, provides essential data on their thermodynamic properties. Such information is crucial for understanding the physical behavior of these compounds under different conditions (Svoboda, Kubeš & Basařová, 1992).
Electrochemical Reduction Studies
The electrochemical behavior of 1,4-dihalobutanes, including compounds similar to 2,3-Dibromo-2-chloro-1,1,1,4,4,4-hexafluorobutane, has been studied using cyclic voltammetry and controlled-potential electrolysis. These studies are instrumental in understanding the reduction processes and potentialapplications of these compounds in various chemical reactions and industrial processes (Pritts & Peters, 1995).
Synthesis and Structure Analysis
Research has been conducted on the synthesis and crystal structure analysis of compounds like 1,4-dichloro- and 1,4-dibromo-1,1,4,4-tetranitrobutane-2,3-diol dinitrates. These studies contribute to a better understanding of molecular interactions and crystal packing in halogenated compounds, which can have implications in material science and molecular engineering (Fedorov et al., 1992).
Chemical Reactions of Fluorinated Compounds
Investigations into the synthesis and reactivity of 2,3-bis(polyfluoroalkyl)quinoxalines have been carried out. Starting with hexafluoro-1,3-butadiene, various halogenated butenes, including derivatives similar to 2,3-Dibromo-2-chloro-1,1,1,4,4,4-hexafluorobutane, were synthesized and their reactions studied. This research expands our knowledge of the chemical behavior of polyfluorinated compounds and their potential applications (Hemer, Poŝta, Bárta & Dědek, 1989).
Propriétés
IUPAC Name |
2,3-dibromo-2-chloro-1,1,1,4,4,4-hexafluorobutane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4HBr2ClF6/c5-1(3(8,9)10)2(6,7)4(11,12)13/h1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMYHDNKORPYGEM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(F)(F)F)(Cl)Br)(C(F)(F)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4HBr2ClF6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70378501 | |
| Record name | 2,3-dibromo-2-chloro-1,1,1,4,4,4-hexafluorobutane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70378501 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
358.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Dibromo-2-chloro-1,1,1,4,4,4-hexafluorobutane | |
CAS RN |
63573-66-0 | |
| Record name | 2,3-dibromo-2-chloro-1,1,1,4,4,4-hexafluorobutane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70378501 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















